molecular formula C32H24F6IrN4P B15133776 (2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate

(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate

Número de catálogo: B15133776
Peso molecular: 801.7 g/mol
Clave InChI: RJJGJTKSOSSNNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate (hereafter referred to as Ir-bpp) is a cationic cyclometalated iridium(III) complex with the formula [Ir(C10H8N2)(C11H8N)2]PF6 (molecular weight: 801.75 g/mol) . It features two 2-phenylpyridine (ppy) ligands cyclometalated to the iridium center and a 2,2'-bipyridine (bpy) ancillary ligand, forming an octahedral geometry. The hexafluorophosphate (PF6⁻) counterion ensures solubility in polar organic solvents like acetonitrile .

Key properties include:

  • Absorption: λmax at 255 nm in CH3CN, attributed to ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions .
  • Applications: Widely used in light-emitting electrochemical cells (LEECs), organic light-emitting diodes (OLEDs), and photoredox catalysis due to its tunable photophysical properties .

Propiedades

Fórmula molecular

C32H24F6IrN4P

Peso molecular

801.7 g/mol

Nombre IUPAC

iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate

InChI

InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3

Clave InChI

RJJGJTKSOSSNNL-UHFFFAOYSA-N

SMILES canónico

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Origen del producto

United States

Métodos De Preparación

Preparation of [(C^N)₂Ir(μ-Cl)]₂ Precursors

The synthesis typically begins with the preparation of the dichloro-bridged dimer [(C^N)₂Ir(μ-Cl)]₂, where C^N represents a cyclometalating ligand such as 2-phenylpyridine. This precursor is synthesized by refluxing iridium(III) chloride hydrate with excess ligand in a 3:1 mixture of 2-ethoxyethanol and water under nitrogen. The dimer precipitates as a bright yellow solid upon cooling and is purified via recrystallization from dichloromethane/hexane.

Ligand Substitution with 2,2'-Bipyridine

In a anhydrous methanol/dichloromethane mixture (1:1 v/v), the dimer (0.092 mmol) is reacted with 2,2'-bipyridine (0.24 mmol) under reflux for 4–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate as the mobile phase. Upon completion, the solvent is removed under reduced pressure, yielding a crude orange-red product.

Critical Parameters

  • Temperature: 65–70°C
  • Molar ratio: 1:2.6 (dimer to bipyridine)
  • Atmosphere: Nitrogen or argon

Counterion Exchange to Hexafluorophosphate

The iridium complex is converted to its hexafluorophosphate salt through metathesis with ammonium hexafluorophosphate (NH₄PF₆). A methanol solution of the chloride intermediate (0.1 M) is treated with excess NH₄PF₆ (2.5 equiv) at 0°C, inducing immediate precipitation. The product is collected by vacuum filtration, washed with cold methanol, and dried under high vacuum (10⁻³ mbar) for 24 hours.

Yield Optimization Table

Parameter Optimal Value Yield Impact
NH₄PF₆ Equivalents 2.5–3.0 Maximizes precipitation
Temperature 0–5°C Reduces solubility
Washing Solvent Methanol (5°C) Removes NH₄Cl

Alternative Synthetic Routes

Direct Synthesis from Iridium Trichloride

Although less common due to iridium(III) chloride’s low reactivity, a modified approach refluxes IrCl₃·nH₂O (1 equiv) with 2-phenylpyridine (3 equiv) and 2,2'-bipyridine (1.2 equiv) in ethylene glycol at 160°C for 48 hours. This method avoids dimer isolation but requires stringent oxygen-free conditions and results in lower yields (35–45%).

Photochemical Activation

Recent advancements employ blue LED irradiation (450 nm) during the ligand substitution step. A acetonitrile solution containing [(C^N)₂Ir(μ-Cl)]₂ (0.01 M) and 2,2'-bipyridine (0.03 M) is degassed and irradiated for 8–12 hours, enhancing reaction rates by 40% compared to thermal methods.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/methanol (99:1 to 95:5). Fractions containing the target compound are identified by their distinct orange luminescence under UV light (365 nm).

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)
δ 8.92 (d, J = 5.6 Hz, 2H, bipy-H), 8.22–7.15 (m, 18H, aryl-H), 6.88 (t, J = 7.2 Hz, 2H, py-H). Full assignment confirms ligand coordination geometry.

Cyclic Voltammetry In acetonitrile (0.1 M TBAPF₆), the complex shows reversible oxidation at +1.23 V vs. Fc+/Fc and reduction at −1.56 V, consistent with Ir(III)/Ir(IV) and ligand-centered processes.

Análisis De Reacciones Químicas

Example Reaction Conditions

Reaction TypeSubstrate ExampleIrradiation SourceSolventTemperatureYield
Direct ArylationHeteroarenesBlue LEDsAcetonitrileRoom temp.Up to 80%
Nitrone SynthesisAlcohols + AminesBlue LEDsAcetonitrileRoom temp.Up to 80%
C-P Bond FormationAlkynes + PhosphinesBlue LEDsDMFRoom temp.Up to 90%

Hydrogenation and Functional Group Tolerance

The catalyst demonstrates high functional group tolerance, enabling reactions in the presence of sensitive moieties:

  • Hydrogenation Reactions : Facilitates selective hydrogenation of alkenes and alkynes without over-reduction .

  • Functional Group Compatibility : Operates effectively with substrates containing halides, ethers, and esters, making it suitable for complex organic scaffolds .

C-H Activation Reactions

The iridium complex promotes challenging C-H activation processes, including:

  • Direct Functionalization of Inert C-H Bonds : Enables the formation of new bonds at sp³ or sp² hybridized carbons under photocatalytic conditions .

  • Regioselective Transformations : Guides site-specific activation, reducing reliance on directing groups .

Visible-Light-Mediated Transformations

A hallmark of this catalyst is its efficiency under visible light, as demonstrated in experimental protocols:

  • Synthesis of Piperazines : In a reported procedure, [Ir(bpy)(ppy)₂]PF₆ catalyzes the formation of 1-benzyl-3-(4-fluorophenyl)piperazine via a light-mediated coupling of aldehydes and amines. The reaction proceeds with >80% yield under blue LED irradiation .

  • Mechanistic Insight : The catalyst undergoes SET processes, generating reactive intermediates (e.g., radicals) that drive bond-forming steps .

Comparison with Related Catalysts

Feature[Ir(bpy)(ppy)₂]PF₆Di-tert-butyl Analog (e.g., [Ir(dtbbpy)(ppy)₂]PF₆)
Ligand Structure Bpy + ppy ligandsDi-tert-butyl-substituted bipyridine + ppy ligands
Stability High under inert conditionsEnhanced stability due to bulky substituents
Light Absorption λₘₐₓ = 255 nm (CH₃CN)λₘₐₓ = 380 nm (CH₂Cl₂)
Typical Applications General photocatalysisImproved compatibility with less polar solvents

Key Reaction Parameters

The following parameters critically influence reaction outcomes:

  • Irradiation Wavelength : Blue LEDs (450–490 nm) are standard, though λₘₐₓ = 255 nm indicates sensitivity to UV light .

  • Counterion Role : The PF₆⁻ counterion enhances solubility in polar aprotic solvents (e.g., acetonitrile) .

  • Gas Atmosphere : Reactions are typically performed under inert conditions (N₂ or Ar) .

Mecanismo De Acción

The mechanism of action of (2,2’-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate involves its ability to absorb visible light and undergo photoexcitation. Upon excitation, the compound can transfer electrons to or from substrates, facilitating various photoredox reactions. The molecular targets and pathways involved in these processes depend on the specific reaction and the nature of the substrates .

Comparación Con Compuestos Similares

Compound A : [Ir(ppy)2(4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine)]PF6

  • Modification : Incorporates electron-withdrawing fluorine atoms at the 4-position of the bipyridine phenyl rings .
  • Impact: Red-shifted emission compared to non-fluorinated analogs due to stabilized MLCT states. Enhanced quantum efficiency (ΦPL = ~0.45 vs. ΦPL = ~0.35 for methyl-substituted analogs) .

Compound B : [Ir(dFppy)2(dmbpy)]PF6 (dFppy = 2-(2,4-difluorophenyl)pyridine; dmbpy = 4,4′-dimethyl-2,2′-bipyridine)

  • Modification : Fluorination at the phenylpyridine ligands and methyl substitution on bipyridine .
  • Impact: Blue-shifted emission (λem ≈ 470 nm) due to stronger ligand field splitting from fluorine. Improved solubility in non-polar solvents from methyl groups .

Compound C : [Ir(CF3-ppy)2(dtbbpy)]PF6 (dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine)

  • Modification : Trifluoromethyl (-CF3) substituents on ppy ligands and bulky tert-butyl groups on bipyridine .
  • Impact: Increased steric bulk enhances stability against decomposition (Tdec > 300°C). λem ≈ 520 nm (green emission) with ΦPL ≈ 0.60, attributed to reduced non-radiative decay .

Compound D : [Ir(ppy)2(dtbby)]PF6 (dtbby = 4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine)

  • Modification : tert-Butyl groups on bipyridine .
  • Impact :
    • Enhanced solubility in dichloromethane and THF.
    • Moderate ΦPL (~0.40) due to balanced electron-donating and steric effects .

Compound E : [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (dF(CF3)ppy = 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl)

  • Modification : Dual fluorination and trifluoromethyl substitution on ppy ligands .

Comparative Data Table

Property Ir-bpp Compound A Compound B Compound C Compound D Compound E
Molecular Weight 801.75 913.95 873.71 1121.91 913.95 1009.70
Emission λ (nm) N/A ~550 ~470 ~520 ~500 ~620
Quantum Yield (ΦPL) N/A 0.45 0.55 0.60 0.40 0.25
Solubility CH3CN DCM, THF DCM, EtOAc DCM, THF DCM, THF DCM
Thermal Stability >250°C >250°C >200°C >300°C >280°C >250°C

Key Trends and Mechanistic Insights

Electron-Withdrawing Groups (e.g., -F, -CF3) :

  • Lower the LUMO energy of ligands, red-shifting emission .
  • Enhance quantum efficiency by reducing excited-state distortion .

Steric Bulking (e.g., -tBu) :

  • Improve thermal stability and solubility but may reduce ΦPL due to restricted ligand mobility .

Ancillary Ligand Effects :

  • Bulky bipyridine derivatives (e.g., dtbbpy) suppress aggregation-caused quenching in thin-film devices .

Actividad Biológica

The compound (2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate represents a significant advancement in the field of metal-based therapeutics. Iridium(III) complexes have garnered attention for their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this specific iridium complex, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of iridium(III) complexes typically involves coordination of bipyridine and pyridine derivatives to the iridium center. The resulting complexes are characterized by techniques such as X-ray crystallography and spectroscopic methods to confirm their structural integrity and purity.

Antiproliferative Effects

Research has shown that iridium(III) complexes exhibit notable antiproliferative activity against various cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are crucial for evaluating their effectiveness:

Compound Cell Line IC50 (μM) Mechanism
Ir1MDA-MB-231 (TNBC)0.7Induces apoptosis via mitochondrial disruption
Ir4MDA-MB-231 (TNBC)1.6Cell cycle arrest at G2/M phase
Ir6MCF-75.0Less effective compared to doxorubicin

The most effective compound, Ir1 , demonstrated an IC50 value of 0.7 μM against the highly aggressive triple-negative breast cancer (TNBC) cell line MDA-MB-231, indicating strong antiproliferative properties compared to conventional chemotherapeutics like doxorubicin .

The biological activity of iridium complexes is attributed to several mechanisms:

  • Mitochondrial Targeting : Studies indicate that these complexes localize in mitochondria, leading to increased reactive oxygen species (ROS) production, which triggers apoptosis .
  • Cell Cycle Disruption : Flow cytometry analysis revealed that treatment with iridium complexes resulted in an accumulation of cells in the G2/M phase, suggesting a blockade in cell cycle progression and potential induction of mitotic catastrophe .
  • Vimentin Interaction : Recent findings suggest that vimentin may be a target for these compounds, particularly in overcoming drug resistance in cancer therapies .

Case Studies

A study involving a series of new octahedral iridium(III) complexes demonstrated their effectiveness in inhibiting metastatic processes in TNBC cells. The compounds were tested against both aggressive (MDA-MB-231) and less aggressive (MCF-7) breast cancer cell lines. The results indicated that structural modifications within the ligand framework significantly impacted the antimetastatic properties of these complexes .

Q & A

Q. What are the standard synthetic routes for (2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate?

The synthesis typically involves two main steps:

  • Step 1: Reaction of iridium(III) chloride with excess ligands, such as 2,2'-bipyridine and 2-phenylpyridine derivatives, under inert conditions to form a chloro-bridged intermediate.
  • Step 2: Metathesis with hexafluorophosphate (PF₆⁻) salts (e.g., NH₄PF₆ or KPF₆) to replace chloride ligands and precipitate the final product. Purification via recrystallization or column chromatography is often required .

Q. How is the compound characterized for purity and structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm ligand coordination and purity .
  • Elemental Analysis: To verify stoichiometry (e.g., C, H, N content) .
  • X-ray Crystallography: For unambiguous structural determination, particularly to confirm octahedral geometry around the iridium center .
  • Mass Spectrometry (HRMS): To validate molecular weight and fragmentation patterns .

Q. What are the storage and handling requirements for this compound?

The complex is air- and moisture-sensitive. Recommended storage conditions include:

  • Temperature: 0–10°C in a sealed, argon-filled container.
  • Light Sensitivity: Protect from prolonged exposure to light to prevent decomposition.
  • Handling: Use gloveboxes or Schlenk lines under inert atmospheres. Safety protocols (gloves, goggles) are mandatory due to its irritant properties .

Q. What are common applications in photophysical studies?

The compound is widely used as:

  • Photocatalysts: In visible-light-driven reactions (e.g., C–H activation, cross-coupling).
  • Luminescent Probes: For oxygen sensing or bioimaging due to its long-lived excited states.
  • Electrochemiluminescence (ECL): As an emitter in diagnostic assays .

Advanced Research Questions

Q. How do ligand substitutions affect photoluminescence quantum yields?

Modifying ancillary ligands (e.g., replacing 2,2'-bipyridine with tert-butyl-substituted derivatives) enhances steric bulk, reducing non-radiative decay pathways. Fluorinated ligands (e.g., 3,5-difluorophenyl groups) increase excited-state lifetimes by stabilizing the lowest unoccupied molecular orbital (LUMO). However, bulky substituents may lower solubility, complicating thin-film applications .

Q. What are the challenges in interpreting electrochemical data for this compound?

Key issues include:

  • Irreversible Redox Peaks: Due to ligand-centered electron transfer, complicating assignment of metal vs. ligand contributions.
  • Solvent Effects: Hexafluorophosphate’s hygroscopic nature can introduce trace water, altering redox potentials. Use rigorously dried solvents (e.g., acetonitrile with molecular sieves) for reliable cyclic voltammetry .

Q. How to analyze discrepancies in emission spectra between different studies?

Discrepancies often arise from:

  • Ligand Isomerism: Variations in coordination geometry (e.g., meridional vs. facial isomers).
  • Counterion Effects: PF₆⁻ vs. other anions (e.g., Cl⁻) can shift emission maxima by altering intermolecular interactions.
  • Experimental Conditions: Oxygen quenching in inadequately degassed solutions reduces emission intensity. Standardize measurements under inert atmospheres .

Q. What methodologies optimize catalytic efficiency in cross-coupling reactions?

Strategies include:

  • Co-Catalyst Systems: Pairing with sacrificial electron donors (e.g., triethylamine) to enhance charge separation.
  • Wavelength Optimization: Tuning irradiation to match the compound’s absorption profile (e.g., 450 nm for blue-light activation).
  • Substrate Scope Screening: Electron-deficient aryl halides typically show higher reactivity due to favorable oxidative addition kinetics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.